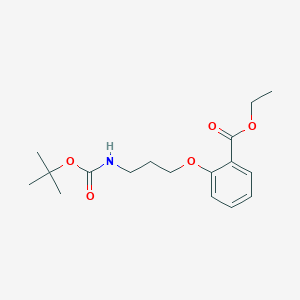

Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate

Description

Properties

Molecular Formula |

C17H25NO5 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoate |

InChI |

InChI=1S/C17H25NO5/c1-5-21-15(19)13-9-6-7-10-14(13)22-12-8-11-18-16(20)23-17(2,3)4/h6-7,9-10H,5,8,11-12H2,1-4H3,(H,18,20) |

InChI Key |

KKKIHFKNLYRQGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OCCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

O-Alkylation Procedure

A representative method involves reacting ethyl 2-hydroxybenzoate or its methyl ester analog with tert-butyl (3-bromopropyl)carbamate in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

- Ethyl 2-hydroxybenzoate (or methyl 3-hydroxy-4-nitrobenzoate as a precursor)

- tert-Butyl (3-bromopropyl)carbamate (Boc-protected aminoalkyl bromide)

- Potassium carbonate (K2CO3) as base

- DMF as solvent

- Reaction temperature: reflux or room temperature

- Reaction time: 16 hours typical

-

- The phenolic oxygen is deprotonated by the base.

- The resulting phenolate ion performs nucleophilic substitution on the alkyl bromide, forming the ether linkage.

Ester Hydrolysis and Transesterification (If Starting from Methyl Ester)

If starting from a methyl ester intermediate, hydrolysis to the corresponding acid followed by re-esterification to the ethyl ester may be performed:

-

- Acid activation (e.g., using thionyl chloride or acid catalysts)

- Reaction with ethanol to form ethyl ester

Purification

- Workup involves extraction with ethyl acetate, washing with water and brine.

- Drying over magnesium sulfate.

- Concentration under vacuum.

- Purification by column chromatography using dichloromethane/methanol mixtures.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | O-Alkylation | Ethyl 2-hydroxybenzoate, tert-butyl (3-bromopropyl)carbamate, K2CO3, DMF, reflux or RT, 16 h | 40-92 | Key step forming ether linkage |

| 2 | Hydrolysis (if methyl ester intermediate) | NaOH, MeOH/THF, RT or mild heating | ~72 | Converts methyl ester to acid |

| 3 | Esterification | Acid activation (e.g., SOCl2), ethanol | Variable | Forms ethyl ester from acid |

| 4 | Purification | Extraction, drying, concentration, column chromatography | N/A | Ensures product purity |

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the O-alkylation yield and selectivity.

- Potassium carbonate in DMF is preferred due to its mild basicity and solvent polarity supporting nucleophilic substitution.

- Reaction times of approximately 16 hours at reflux or room temperature are common to achieve complete conversion.

- The Boc protecting group remains stable under these conditions, allowing selective functionalization.

- Purification by column chromatography using dichloromethane/methanol mixtures (e.g., 9.5:0.5) yields pure colorless oil or solid product.

- Analytical techniques such as NMR (proton shifts confirming aromatic and Boc groups) and mass spectrometry (molecular ion peak matching calculated m/z) confirm structure and purity.

Alternative and Related Synthetic Routes

- Some patents and literature describe related benzoate derivatives synthesized via similar O-alkylation strategies but with different substituents or protective groups.

- Reductive amination and alkylation of hydroxybenzoic acid derivatives have been employed to introduce aminoalkyl side chains with Boc protection, offering alternative routes to related scaffolds.

- Advanced synthetic strategies such as diversity-oriented synthesis (DOS) can incorporate such building blocks into complex molecular libraries.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its removal is a critical reaction in this compound’s chemistry.

-

Reaction Conditions :

Deprotection typically occurs under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane . -

Mechanism :

The Boc group is cleaved via protonation of the tert-butyl oxygen, leading to the formation of a carbamic acid intermediate that decarboxylates to release CO2 and yield the free amine . -

Applications :

Deprotection enables subsequent reactions involving the amino group, such as amidation or peptide bond formation, as demonstrated in studies on benzothiazole derivatives .

Ester Hydrolysis

The benzoate ester group undergoes hydrolysis to form the corresponding carboxylic acid, a reaction critical for generating biologically active derivatives.

-

Reaction Conditions :

-

Yield :

A 2022 study on niclosamide derivatives reported hydrolysis of a similar benzoate ester to yield the carboxylic acid with 72% efficiency . -

Mechanism :

The ester undergoes nucleophilic attack by water or hydroxide ions, leading to cleavage of the ester bond and formation of the carboxylate .

Coupling Reactions

The ester group can participate in coupling reactions, particularly when activated by reagents like 4-dimethylaminopyridine (DMAP) or diisopropylethylamine (DIPEA).

-

Amidation :

-

Thioesterification :

O-Alkylation

-

Reagents : tert-Butyl bromopropylcarbamate, potassium carbonate (K₂CO₃), DMF .

-

Mechanism : Nucleophilic substitution of the benzoate oxygen with the propyl chain, facilitated by K₂CO₃ as a base .

Key Yield Data

| Reaction Step | Yield (%) | Reference |

|---|---|---|

| O-Alkylation | 32% | |

| Deprotection | 93% | |

| Hydrolysis | 72% |

Analytical Techniques

Structural characterization is achieved through:

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate can be synthesized through several methods involving the reaction of ethyl benzoate derivatives with tert-butoxycarbonyl (Boc) protected amines. The Boc group serves as a protective moiety that can be removed under mild conditions, allowing for the selective functionalization of the compound.

Key Steps in Synthesis:

- Step 1: Protection of amine using Boc anhydride.

- Step 2: Alkylation of the protected amine with an appropriate alkyl halide.

- Step 3: Esterification with ethyl benzoate.

This synthetic route allows for the introduction of various substituents, enabling the generation of a library of derivatives for biological testing.

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Properties: Studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, aromatic oligoesters have been reported to mimic natural peptides and disrupt protein-protein interactions critical for cancer progression .

- Antimicrobial Activity: Certain derivatives demonstrate antimicrobial properties against a variety of pathogens. The incorporation of the Boc group may enhance solubility and stability, leading to improved efficacy against microbial targets.

Therapeutic Applications

Given its structural characteristics, this compound has potential applications in drug development:

- Drug Design: The compound serves as a scaffold for the development of novel therapeutics targeting diseases such as cancer and bacterial infections. Its ability to mimic natural substrates could facilitate the design of inhibitors that selectively target enzymes or receptors involved in disease processes.

- Prodrug Strategies: The Boc protecting group can be strategically used to create prodrugs that release active pharmaceutical ingredients upon deprotection in vivo, enhancing bioavailability and reducing side effects.

Case Studies and Research Findings

Several studies have explored the applications of related compounds, providing insights into their effectiveness:

| Study | Findings |

|---|---|

| Aromatic Oligoesters as Helix Mimetic Scaffolds | Demonstrated the ability to inhibit protein-protein interactions relevant to cancer therapy. |

| Enantioselective Synthesis | Highlighted efficient synthesis methods that could be adapted for this compound. |

| Novel Intermediate Compounds | Discussed various synthetic routes and their implications for drug development. |

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group serves as a protective group for the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include substituents on the aromatic ring, linker length, and additional functional groups (e.g., nitrooxy, trifluoromethyl). Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : Compounds with trifluoromethyl groups (e.g., 4h) exhibit increased lipophilicity compared to the target compound, influencing membrane permeability .

- Solubility : The nitrooxypropoxy group in Compound 33 enhances water solubility, whereas the target compound’s ethyl ester and Boc groups favor organic solvents .

- Stability : Boc-protected amines are acid-labile; however, electron-withdrawing groups (e.g., trifluoromethyl in 4h) may delay deprotection .

Reactivity and Stability

- Deprotection: The Boc group in the target compound is cleaved with HCl or TFA, whereas Cbz in 3p requires hydrogenolysis .

- Functional Group Reactivity : The nitrooxy group in Compound 33 enables nitric oxide release under physiological conditions, a feature absent in the target compound .

- Steric Effects : Propargyl and benzofuran substituents (4h, 3p) reduce nucleophilic attack rates compared to the simpler propoxy linker in the target compound .

Biological Activity

Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structural arrangement that includes an ethyl ester, a benzoate moiety, and a tert-butoxycarbonyl (Boc) protecting group on the amino function. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

- Molecular Formula : C17H27N1O4

- Molecular Weight : Approximately 325.39 g/mol

- Structure : The compound consists of an ethyl ester linked to a benzoate with an amino group protected by the Boc group, which enhances its stability during reactions.

The biological activity of this compound primarily revolves around its interaction with biological systems, particularly in the context of drug development. The presence of the amino group allows for various interactions with biological targets, while the Boc group provides chemical stability.

Interaction Studies

Interaction studies are essential for understanding how this compound behaves in biological systems. These studies often focus on:

- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes, which can be crucial in treating diseases caused by enzyme malfunctions.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa . Further research is necessary to evaluate the specific antimicrobial efficacy of this compound.

Case Studies

- Antibacterial Activity : A study conducted on compounds structurally similar to this compound demonstrated significant antibacterial activity against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 4 μg/mL against A. baumannii .

- Synthesis and Optimization : Research has shown that modifications to the structure of similar compounds can enhance their biological activity. For instance, altering substituents on the benzoate moiety has been linked to improved solubility and bioavailability, which are critical factors in drug design .

Comparative Analysis

To better understand the potential applications of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethyl 2-amino-3-nitrobenzoate | Contains a nitro group instead of a propoxy group | Known for its antibacterial properties |

| Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate | Similar backbone but different methyl ester | Used as an intermediate in pharmaceutical synthesis |

| Ethyl 2-(aminomethyl)-3-propoxybenzoate | Features aminomethyl instead of tert-butoxycarbonyl group | Potentially more reactive due to free amino group |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate via coupling reactions?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed. For instance, sodium carbonate and tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane under reflux (nitrogen atmosphere, 2 hours) yield intermediates that can be further functionalized . Post-reaction purification involves ethyl acetate extraction and sodium bicarbonate washes to remove unreacted boronic acids or catalysts.

Q. How is silica gel chromatography optimized for purifying intermediates in the synthesis of this compound?

- Methodological Answer : Gradient elution with hexane:ethyl acetate (e.g., 5:1 to 3:1 ratios) effectively separates Boc-protected intermediates. Evidence from tert-butyl ester purifications shows that silica gel retains polar byproducts, while the target compound elutes at higher ethyl acetate concentrations .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and the ethyl ester (δ ~4.3 ppm for ¹H; ~60-65 ppm for ¹³C) .

- HRMS : Molecular ion peaks (e.g., [M+Na]⁺) must align with theoretical values within 3 ppm error .

Advanced Research Questions

Q. How do competing side reactions during Boc deprotection impact synthetic yields, and how can they be mitigated?

- Methodological Answer : Acidic conditions (e.g., trifluoroacetic acid in chloroform) remove the Boc group, but overexposure can hydrolyze the ethyl ester. Kinetic monitoring via TLC or in-situ IR (disappearance of Boc C=O stretch at ~1680 cm⁻¹) ensures timely termination of the reaction .

Q. What strategies resolve contradictions between theoretical and observed NMR data for this compound?

- Methodological Answer : Discrepancies often arise from rotameric equilibria in the propoxy chain. Variable-temperature NMR (e.g., 25°C to 60°C) or computational modeling (DFT) clarifies dynamic effects. For example, broadening of aromatic proton signals at room temperature may resolve into distinct peaks at elevated temperatures .

Q. How does the Boc group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The Boc group confers stability in neutral to mildly basic conditions but hydrolyzes rapidly below pH 3. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS detect degradation products like free amines and carboxylic acids .

Q. What role does the ethyl ester moiety play in downstream functionalization for biological studies?

- Methodological Answer : The ester can be selectively hydrolyzed to a carboxylic acid (using NaOH/EtOH) for conjugation with amines or alcohols. For instance, coupling with amino-terminated fluorophores via EDC/NHS chemistry enables fluorescent tagging .

Critical Analysis of Evidence

- and validate palladium-catalyzed coupling and Boc deprotection as scalable methods.

- provides rigorous spectroscopic benchmarks but lacks kinetic data for hydrolysis, necessitating supplementary studies.

- Contradictions in solvent systems (e.g., 1,2-dimethoxyethane vs. DMF in vs. ) highlight context-dependent optimization needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.